N~2~-(methylsulfonyl)-N~2~-phenyl-N-(pyridin-2-ylmethyl)alaninamide
Overview
Description
N~2~-(methylsulfonyl)-N~2~-phenyl-N-(pyridin-2-ylmethyl)alaninamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methylsulfonyl group, a phenyl group, and a pyridin-2-ylmethyl group attached to an alaninamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(methylsulfonyl)-N~2~-phenyl-N-(pyridin-2-ylmethyl)alaninamide typically involves multiple steps:
Formation of the Alaninamide Backbone: The initial step involves the preparation of the alaninamide backbone through the reaction of alanine with an appropriate amine.
Introduction of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group is introduced via a nucleophilic substitution reaction, where pyridine is reacted with a suitable electrophile.
Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.
Incorporation of the Methylsulfonyl Group:
Industrial Production Methods
Industrial production of N2-(methylsulfonyl)-N~2~-phenyl-N-(pyridin-2-ylmethyl)alaninamide follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions to ensure high yield and purity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N~2~-(methylsulfonyl)-N~2~-phenyl-N-(pyridin-2-ylmethyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine as a nucleophile in the presence of a suitable electrophile.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted alaninamide derivatives.
Scientific Research Applications
N~2~-(methylsulfonyl)-N~2~-phenyl-N-(pyridin-2-ylmethyl)alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(methylsulfonyl)-N~2~-phenyl-N-(pyridin-2-ylmethyl)alaninamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)alaninamide
- N~2~-(methylsulfonyl)-N~2~-phenyl-N-(pyridin-3-ylmethyl)alaninamide
- N~2~-(methylsulfonyl)-N~2~-phenyl-N-(pyridin-4-ylmethyl)alaninamide
Uniqueness
N~2~-(methylsulfonyl)-N~2~-phenyl-N-(pyridin-2-ylmethyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-13(16(20)18-12-14-8-6-7-11-17-14)19(23(2,21)22)15-9-4-3-5-10-15/h3-11,13H,12H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVALHHFOVUROLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)N(C2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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